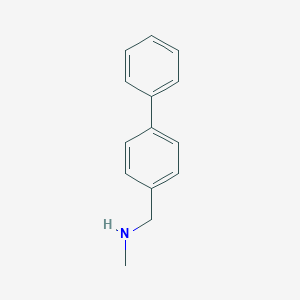

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine

Overview

Description

N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine: is an organic compound that features a biphenyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine typically involves the reaction of 4-bromomethylbiphenyl with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is used as a building block in organic synthesis. Its biphenyl structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: The compound is also used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards these targets, while the methylamine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

- N-(1,1’-biphenyl-4-ylmethyl)-N-ethylamine

- N-(1,1’-biphenyl-4-ylmethyl)-N-propylamine

- N-(1,1’-biphenyl-4-ylmethyl)-N-isopropylamine

Comparison: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is unique due to its specific combination of a biphenyl group and a methylamine moiety. Compared to its analogs with different alkyl groups, the methylamine derivative may exhibit distinct physicochemical properties, such as solubility and reactivity. These differences can influence its suitability for various applications, making it a versatile compound in both research and industry.

Biological Activity

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl group attached to a methylamine moiety. This structure is significant as it influences the compound's reactivity and interactions with biological targets. The biphenyl structure enhances the compound's stability and binding affinity towards various receptors and enzymes, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems:

- Enzyme Interaction : The compound can modulate the activity of various enzymes, potentially leading to therapeutic effects in conditions such as epilepsy and other neurological disorders .

- Receptor Binding : Its structural features allow it to bind effectively to neurotransmitter receptors, influencing signal transduction pathways that are crucial for neuronal function .

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study involving various analogues, it was found that certain modifications to the biphenyl structure enhanced their efficacy in seizure models:

- Case Study : In rodent models, specific derivatives showed improved performance in the maximal electroshock (MES) test and reduced neurotoxicity compared to standard anticonvulsants .

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| (R)-2 | 0.5 | Anticonvulsant | High potency |

| (R)-3 | 0.2 | Anticonvulsant | Lower neurotoxicity |

Antimicrobial Properties

Certain biphenyl compounds have demonstrated antimicrobial effects against various pathogens. While specific data on this compound is limited, related compounds show promise in this area:

- Activity : Compounds with similar structures have been reported to exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Studies indicate that while some derivatives exhibit low acute toxicity, further investigation into their long-term effects is necessary:

Properties

IUPAC Name |

N-methyl-1-(4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUHCAWQWUONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406005 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-72-1 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.